

# Spectroscopic Profile of 6-Oxohexanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Oxohexanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-oxohexanoic acid** (CAS No. 928-81-4), a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and application in various research and development settings, including its role as a metabolite and in organic synthesis.<sup>[1][2]</sup> This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition and interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-oxohexanoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide key structural information.

### $^1\text{H}$ NMR Spectroscopy

While a complete, experimentally verified  $^1\text{H}$  NMR spectrum with assigned chemical shifts and coupling constants for **6-oxohexanoic acid** is not readily available in public databases, a predicted spectrum can provide valuable insights. The key resonances to expect are for the aldehydic proton, the carboxylic acid proton, and the methylene groups of the aliphatic chain.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **6-Oxohexanoic Acid**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
-CHO	~9.8	Triplet (t)
-COOH	~12.0	Singlet (s, broad)
-CH <sub>2</sub> -CHO	~2.5	Triplet of doublets (td)
-CH <sub>2</sub> -COOH	~2.3	Triplet (t)
-CH <sub>2</sub> -CH <sub>2</sub> -CHO	~1.7	Quintet
-CH <sub>2</sub> -CH <sub>2</sub> -COOH	~1.6	Quintet

Note: Predicted values are based on standard chemical shift tables and software. Actual experimental values may vary based on solvent and other experimental conditions.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for **6-oxohexanoic acid** from SpectraBase.[3] The expected chemical shifts are summarized below.

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **6-Oxohexanoic Acid**

Carbon Atom	Expected Chemical Shift ( $\delta$ , ppm)
-CHO	~202
-COOH	~179
-CH <sub>2</sub> -CHO	~43
-CH <sub>2</sub> -COOH	~34
-CH <sub>2</sub> -CH <sub>2</sub> -CHO	~29
-CH <sub>2</sub> -CH <sub>2</sub> -COOH	~24

Note: These are typical ranges for such carbon environments and should be confirmed with experimental data.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **6-oxohexanoic acid** is characterized by the distinct absorption bands of the carboxylic acid and aldehyde moieties. An Attenuated Total Reflectance (ATR) IR spectrum is noted as being available in SpectraBase.[3]

Table 3: Characteristic IR Absorption Bands for **6-Oxohexanoic Acid**

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Carboxylic Acid O-H	Stretch	3300 - 2500	Strong, Broad
Aldehyde C-H	Stretch	2850 - 2800 and 2750 - 2700	Medium, Sharp
Carbonyl (C=O)	Stretch (Carboxylic Acid and Aldehyde)	1730 - 1700	Strong, Sharp
C-O	Stretch	1320 - 1210	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of **6-oxohexanoic acid** is 130.14 g/mol .[1][3]

Analysis of the fragmentation patterns of homologous compounds, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, suggests key fragmentation pathways for **6-oxohexanoic acid** under mass spectrometric analysis.[4]

Table 4: Expected Key Fragments in the Mass Spectrum of **6-Oxohexanoic Acid**

m/z	Proposed Fragment	Fragmentation Pathway
130	$[C_6H_{10}O_3]^+$	Molecular Ion ( $M^+$ )
113	$[M - OH]^+$	Loss of hydroxyl radical from the carboxylic acid
101	$[M - CHO]^+$	$\alpha$ -cleavage with loss of the formyl group
85	$[M - COOH]^+$	Loss of the carboxyl group
73	$[C_3H_5O_2]^+$	Cleavage of the C3-C4 bond
55	$[C_4H_7]^+$	Further fragmentation

## Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.

## NMR Spectroscopy

A general protocol for obtaining NMR spectra of a carboxylic acid like **6-oxohexanoic acid** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-oxohexanoic acid** in a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ , or  $D_2O$ ) in an NMR tube.
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 300-500 MHz).
- **$^1H$  NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. The broad resonance of the carboxylic acid proton may require adjustment of the spectral window and acquisition parameters.
- **$^{13}C$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}C$  NMR spectrum to obtain singlets for each unique carbon atom. A longer relaxation delay may be necessary for the carbonyl carbons.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

## ATR-IR Spectroscopy

The following outlines a typical procedure for acquiring an ATR-IR spectrum:

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of solid or liquid **6-oxohexanoic acid** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance.

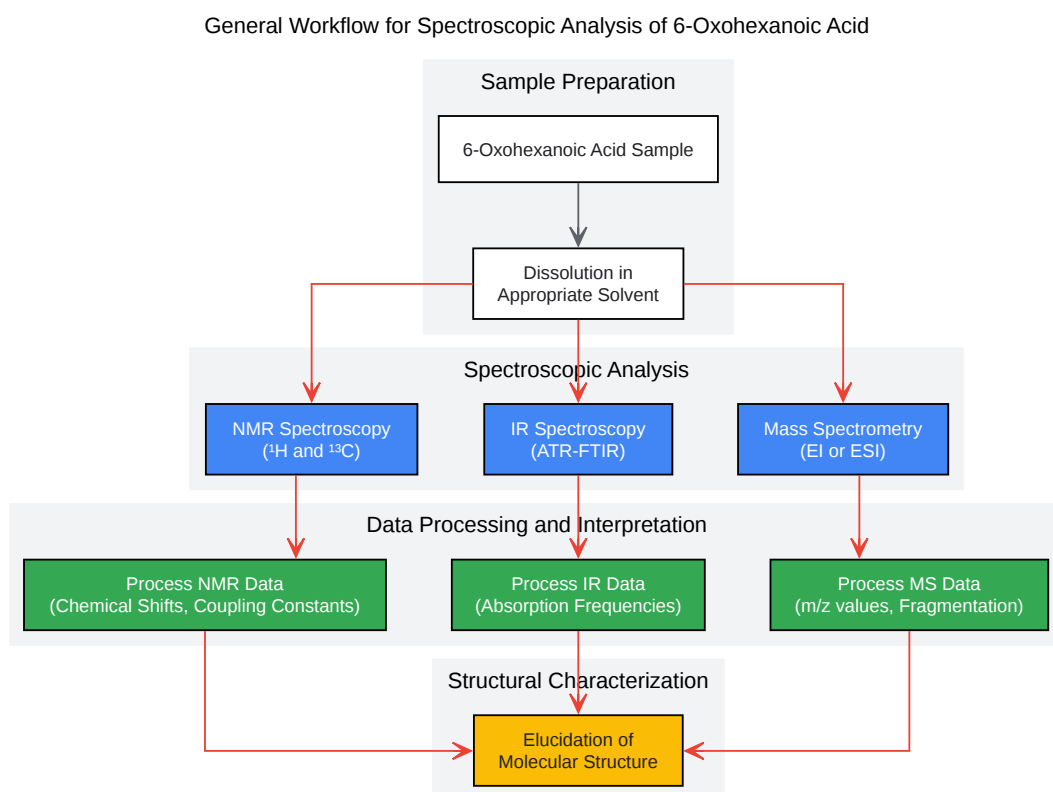
## Mass Spectrometry

A general protocol for the analysis of an organic acid by mass spectrometry is as follows:

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-oxohexanoic acid**.



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Caption: A flowchart of the spectroscopic analysis process.

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## References

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